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Compound of Interest

Compound Name: Mifepristone

Cat. No.: B1683876

An In-depth Technical Guide on the Chemical Structure and Properties of Mifepristone

Introduction

Mifepristone, also known by its developmental code name RU-486, is a synthetic steroid with
potent antagonistic properties at the progesterone and glucocorticoid receptors.[1][2] It is a 19-
norsteroid derivative and is chemically described as 1103-[p-(Dimethylamino)phenyl]-17a-(1-
propynyl)estra-4,9-dien-173-ol-3-one.[1] Initially developed as an antiglucocorticoid, its
powerful antiprogestin activity has led to its primary clinical application in medical termination of
pregnancy, typically in combination with a prostaglandin analog like misoprostol.[1][3] Beyond
this, it is approved for controlling hyperglycemia in patients with Cushing's syndrome.[2][4] This
document provides a detailed overview of its chemical structure, physicochemical and
pharmacokinetic properties, mechanism of action, and relevant experimental protocols for its
characterization.

Chemical Structure and Physicochemical Properties

Mifepristone is a yellow, crystalline powder.[5] Its structure is characterized by a bulky p-
(dimethylamino)phenyl group at the 11(3-position, which is crucial for its receptor antagonist
activity, and a hydrophobic 1-propynyl substituent at the 17a-position that enhances its binding
affinity to the progesterone receptor.[1]

Data Presentation: Chemical and Physical Properties

The fundamental chemical and physical properties of mifepristone are summarized below.
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Property Value References

(8S,11R,13S,14S,17S)-11-[4-
(dimethylamino)phenyl]-17-
hydroxy-13-methyl-17-prop-1-

IUPAC Name VAo Y rep [11[5]
ynyl-1,2,6,7,8,11,12,14,15,16-
decahydrocyclopenta[a]phena

nthren-3-one

RU-486, RU-38486, Mifegyne,
Synonyms _ [11[5]
Mifeprex, Korlym

CAS Number 84371-65-3 [1][4]
Molecular Formula C29H35NO2 [1114]
Molecular Weight 429.604 g/mol [1][6]
Appearance Yellow solid/powder [415]
Melting Point 194-198 °C [1]14]
Boiling Point 629 °C (estimate) [1]

Soluble in DMSO (up to 85

mg/mL), ethanol (up to 50
Solubility mg/mL), methanol, chloroform,

and acetone.[4][5][6][7] Poorly

soluble in water.[5]

Data Presentation: Pharmacokinetic Properties
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Property Value References
Bioavailability ~69% [1]
Protein Binding 98% [1]
] Hepatic, primarily via CYP3A4
Metabolism
enzymes.[2]
Major Metabolite Metapristone [1]
Complex; initial slow phase of
12-72 hours, followed by a
more rapid phase with a half-
Elimination Half-life life of 18 hours. The terminal
half-life, including all active
metabolites, can be up to 90
hours.[1]
Primarily via feces (~83%) and
Excretion to a lesser extent via urine

(~9%).[1]

Mechanism of Action and Receptor Pharmacology

Mifepristone exerts its effects primarily through competitive antagonism of the progesterone
receptor (PR) and the glucocorticoid receptor (GR).[3][8] It binds to these intracellular receptors
with high affinity, inducing or stabilizing an inactive receptor conformation.[1][8]

e As an Antiprogestin: In the presence of progesterone, mifepristone acts as a competitive
PR antagonist.[1] By blocking progesterone, it causes endometrial decidual degeneration,
cervical softening, and an increase in myometrial sensitivity to prostaglandins, leading to
uterine contractions.[1][3]

e As an Antiglucocorticoid: At higher doses, mifepristone competitively blocks the GR,
antagonizing the effects of cortisol.[2][3] This action is utilized in the treatment of Cushing's
syndrome.[9] The blockade of GR in the hypothalamic-pituitary-adrenal (HPA) axis can lead
to a compensatory increase in ACTH and cortisol levels.[1][9]
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o Other Receptor Activity: Mifepristone is also a weak antiandrogen but does not bind to
estrogen or mineralocorticoid receptors.[1]

Data Presentation: Receptor Binding Affinity

Affinity Metric (ICso

Receptor Target Ligand References
1 K_d)

Progesterone o

Mifepristone ICs0 = 0.025 nM [1]
Receptor (PR)

o ICs0=2.2 NM (in

Glucocorticoid o

Mifepristone another report, 2.6 [1107]
Receptor (GR)

nM)

Androgen Receptor o

Mifepristone ICs0 =10 NM [1]
(AR)
Progesterone o

Mifepristone K d<1x10°M [10]
Receptor (PR)
Glucocorticoid o

Mifepristone K d<1x10°M [10]
Receptor (GR)

Mifepristone has >2x

the affinity for PR than
Relative Binding progesterone, and
Affinity >3x the affinity for GR

than dexamethasone.

[1]

Signaling Pathways

The antagonistic action of mifepristone disrupts the normal signaling pathways of
progesterone and glucocorticoids.

Progesterone Receptor (PR) Signaling and Antagonism

Progesterone is essential for the maintenance of pregnancy.[3] It binds to its intracellular
receptor, which then translocates to the nucleus to regulate gene expression.
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Caption: Progesterone receptor (PR) activation pathway.

Mifepristone competitively binds to the PR, preventing the conformational changes necessary
for full receptor activation and coactivator recruitment, thereby blocking gene transcription.
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Caption: Mifepristone's antagonism of the PR pathway.
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Glucocorticoid Receptor (GR) Signaling and Antagonism

Cortisol, a primary glucocorticoid, regulates a wide range of physiological processes by
activating the GR.
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Caption: Glucocorticoid receptor (GR) activation pathway.

Mifepristone's antiglucocorticoid effect is central to its use in Cushing's syndrome. It binds the
GR and prevents cortisol-mediated gene expression.
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Caption: Mifepristone's antagonism of the GR pathway.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b1683876?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683876?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The characterization of mifepristone's antagonist activity typically involves receptor binding
assays and cell-based functional assays.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity of mifepristone for a target receptor (e.g., PR or GR) by
measuring its ability to displace a high-affinity radiolabeled ligand.

Methodology:

o Receptor Preparation: Prepare a source of the receptor, such as cell lysates from tissues or
cell lines overexpressing the receptor of interest (e.g., T47D cells for PR), or purified
recombinant receptor protein.

¢ Incubation: In a multi-well plate, incubate the receptor preparation with a fixed, low
concentration of a radiolabeled ligand (e.qg., [*H]-progesterone for PR or [3H]-dexamethasone
for GR).

o Competition: To parallel wells, add increasing concentrations of unlabeled mifepristone.
Include controls for total binding (radioligand only) and non-specific binding (radioligand plus
a large excess of unlabeled agonist).

o Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient
period to reach binding equilibrium (typically several hours).

o Separation: Separate receptor-bound radioligand from unbound radioligand. This is
commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the
receptor-ligand complexes.

o Quantification: Wash the filters to remove residual unbound ligand. Place the filters in
scintillation vials with scintillation fluid and measure the radioactivity using a scintillation
counter.

o Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of
specific binding against the logarithm of the mifepristone concentration. Fit the resulting
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dose-response curve using non-linear regression to determine the ICso value (the
concentration of mifepristone that displaces 50% of the bound radioligand). The Ki
(inhibition constant) can then be calculated using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive radioligand binding assay.
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Protocol: Hormone-Responsive Reporter Gene Assay

This functional assay measures mifepristone's ability to block agonist-induced gene
transcription in a cellular context.

Methodology:

e Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK-293 or A549) that
endogenously expresses the target receptor or can be co-transfected with a receptor
expression plasmid.[11] Transfect the cells with a reporter plasmid containing a promoter
with multiple copies of a hormone response element (e.g., a GRE or PRE) upstream of a
reporter gene (e.g., luciferase).

o Cell Treatment: After allowing time for gene expression (e.g., 24 hours), treat the cells.

o Agonist Dose-Response: Treat cells with increasing concentrations of an agonist (e.g.,
dexamethasone or progesterone) to confirm the assay system is responsive.

o Antagonist Assay: Treat cells with a fixed, submaximal concentration of the agonist (e.g.,
ECso concentration) combined with increasing concentrations of mifepristone. Include
vehicle-only and agonist-only controls.

¢ Incubation: Incubate the treated cells for an appropriate period (e.g., 18-24 hours) to allow
for reporter gene expression.

o Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer
to release the cellular contents, including the reporter protein.

* Reporter Quantification: Measure the activity of the reporter protein. For a luciferase reporter,
add the appropriate substrate (luciferin) and measure the resulting luminescence using a
luminometer.

» Data Analysis: Normalize reporter activity to a measure of cell viability or total protein content
if necessary. Plot the normalized reporter activity against the logarithm of the mifepristone
concentration. Fit the data to determine the I1Cso value, representing the concentration of
mifepristone that inhibits 50% of the agonist-induced reporter activity.
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Caption: Workflow for a hormone-responsive reporter gene assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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